molecular formula C18H23NO5 B12927658 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate

Cat. No.: B12927658
M. Wt: 333.4 g/mol
InChI Key: KILMYLIEDDDYPC-UHFFFAOYSA-N
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Description

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2H-chromene-3-carboxylic acid with 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-ol under specific conditions to form the desired ester compound. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or ester functional groups, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced amino or ester derivatives.

    Substitution: Substituted chromene compounds with various functional groups.

Scientific Research Applications

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Methoxyethyl)amino]-2-oxoethyl 2H-chromene-3-carboxylate
  • Methyl 6-methoxy-2H-chromene-3-carboxylate
  • 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate

Uniqueness

1-((2-Methoxyethyl)amino)-3-methyl-1-oxobutan-2-yl 2H-chromene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

[1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl] 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H23NO5/c1-12(2)16(17(20)19-8-9-22-3)24-18(21)14-10-13-6-4-5-7-15(13)23-11-14/h4-7,10,12,16H,8-9,11H2,1-3H3,(H,19,20)

InChI Key

KILMYLIEDDDYPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCCOC)OC(=O)C1=CC2=CC=CC=C2OC1

solubility

>50 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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